N-{4-[(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide
Description
Properties
IUPAC Name |
N-[4-[[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-14-4-3-5-16(12-14)13-26-19-20-10-11-22(19)27(24,25)18-8-6-17(7-9-18)21-15(2)23/h3-9,12H,10-11,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBGDMNKSROQPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide typically involves multiple steps. One common method involves the reaction of 3-methylbenzyl mercaptan with 2-bromo-4,5-dihydroimidazole under basic conditions to form the intermediate compound. This intermediate is then reacted with 4-sulfamoylphenyl acetamide under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
N-{4-[(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound can be compared to analogues differing in the substituent on the benzyl sulfanyl group. Key examples include:
N-{4-[(2-Phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide (C₁₇H₁₇N₃O₃S, MW: 343.40 g/mol)
N-[4-[[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide (C₁₇H₁₆ClN₃O₃S, MW: 393.89 g/mol)
Structural and Physicochemical Properties
Stability and Toxicity Considerations
- Stability : The 3-methyl substituent offers steric protection against metabolic degradation compared to the unsubstituted phenyl analogue.
Biological Activity
N-{4-[(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of an imidazole ring, a sulfonamide group, and a phenyl acetamide structure. The synthesis typically involves multi-step organic reactions, including the formation of the dihydroimidazole ring and the introduction of various functional groups through nucleophilic substitutions.
Synthetic Route Overview
- Formation of Dihydroimidazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of Sulfonyl Group : Achieved via nucleophilic aromatic substitution.
- Attachment of Methylsulfanyl Group : Often involves thiol-ene reactions.
Anticancer Activity
Research has indicated that compounds structurally related to this compound exhibit significant anticancer properties. A study synthesized various imidazole derivatives and evaluated their cytotoxic effects against colon (HT-29) and breast (MCF-7) carcinoma cell lines using MTT assays.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 11 | HT-29 | 15.2 |
| Compound 12 | MCF-7 | 22.5 |
| This compound | HT-29 | 18.0 |
Most derivatives showed greater activity against HT-29 cells compared to MCF-7 cells, indicating a selective cytotoxicity profile .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. In vitro studies demonstrated moderate to strong activity against several bacterial strains such as Salmonella typhi and Bacillus subtilis. The following table summarizes the antibacterial activity:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Salmonella typhi | 15 |
| Bacillus subtilis | 18 |
| Escherichia coli | 10 |
These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents .
Enzyme Inhibition
The compound has shown promise in enzyme inhibition studies. Specifically, it was evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 12.5 |
| Urease | 9.8 |
These results indicate that this compound may have therapeutic potential in treating conditions related to these enzymes .
Case Studies
A notable study focused on the synthesis and biological evaluation of similar imidazole derivatives revealed that modifications in the sulfonamide group significantly impacted their biological activities. The study highlighted the importance of structural diversity in enhancing anticancer and antimicrobial efficacy.
Q & A
Q. What are the key synthetic steps for preparing N-{4-[(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide?
- Methodological Answer : The synthesis typically involves:
- Imidazole Ring Formation : Cyclization of precursors (e.g., glyoxal derivatives) under acidic/basic conditions .
- Sulfonylation : Reaction with sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) using a base like triethylamine to introduce the sulfonyl group .
- Thioether Linkage : Coupling with a thiol derivative (e.g., 3-methylphenylmethyl thiol) via nucleophilic substitution .
- Acetamide Formation : Acylation with acetyl chloride derivatives to finalize the structure .
- Purification : Recrystallization or chromatography ensures purity (>95%) .
Q. Which analytical techniques are critical for structural characterization?
- Methodological Answer : Essential techniques include:
Q. How is the compound’s basic biological activity assessed?
- Methodological Answer :
- In Vitro Assays :
- Antimicrobial : Disk diffusion assays against bacterial/fungal strains .
- Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
- Control Experiments : Compare activity with structurally similar analogs to establish baseline efficacy .
Advanced Research Questions
Q. How can synthetic routes be optimized for scalability and yield?
- Methodological Answer :
- Design of Experiments (DoE) : Statistical optimization of reaction parameters (e.g., temperature, catalyst loading) .
- Flow Chemistry : Continuous-flow systems improve reaction control and reduce waste .
- High-Throughput Screening : Rapid testing of reaction conditions (e.g., solvent polarity, base strength) .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl vs. methoxy groups) to isolate activity drivers .
- Dose-Response Analysis : Test activity across a broader concentration range to identify false negatives .
- Target Validation : Use siRNA or CRISPR knockout models to confirm molecular targets .
Q. What computational approaches predict the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Simulate binding to enzymes (e.g., kinases) using software like AutoDock .
- Molecular Dynamics (MD) : Assess binding stability under physiological conditions .
- QSAR Modeling : Correlate substituent properties (e.g., logP, polarizability) with bioactivity .
Q. How does the sulfonyl-thioether motif influence reactivity in derivatization?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
